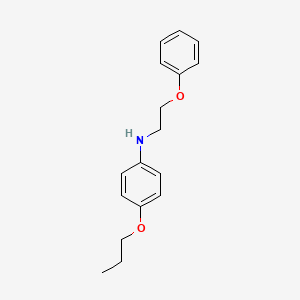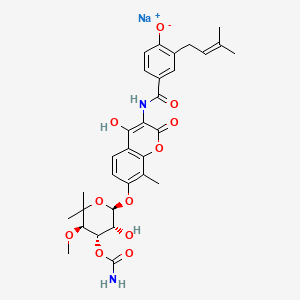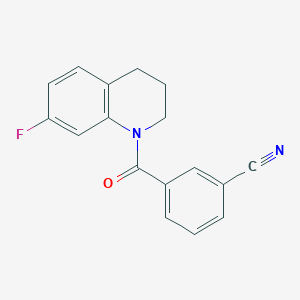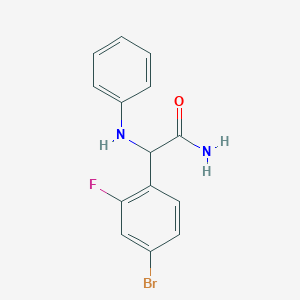
N-(2-phenoxyethyl)-4-propoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenoxyethyl)-4-propoxyaniline, also known as PPOEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. PPOEA belongs to the family of aniline derivatives and is commonly used as a building block for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of N-(2-phenoxyethyl)-4-propoxyaniline is not fully understood, but several studies have suggested that it works by inhibiting the growth of cancer cells through the induction of apoptosis. N-(2-phenoxyethyl)-4-propoxyaniline has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
N-(2-phenoxyethyl)-4-propoxyaniline has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(2-phenoxyethyl)-4-propoxyaniline can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In vivo studies have shown that N-(2-phenoxyethyl)-4-propoxyaniline can reduce tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-phenoxyethyl)-4-propoxyaniline is its versatility as a building block for the synthesis of various organic compounds. N-(2-phenoxyethyl)-4-propoxyaniline is also relatively easy to synthesize and is commercially available. However, one of the limitations of N-(2-phenoxyethyl)-4-propoxyaniline is its potential toxicity, which requires careful handling in the laboratory.
Orientations Futures
There are several future directions for the study of N-(2-phenoxyethyl)-4-propoxyaniline. One potential direction is the development of new pharmaceuticals based on N-(2-phenoxyethyl)-4-propoxyaniline for the treatment of cancer, bacterial and fungal infections, and inflammatory diseases. Another potential direction is the use of N-(2-phenoxyethyl)-4-propoxyaniline as a building block for the synthesis of new materials with unique properties, such as conducting polymers and liquid crystals. Finally, further studies are needed to fully understand the mechanism of action of N-(2-phenoxyethyl)-4-propoxyaniline and its potential toxicity, which will be critical for its safe use in various applications.
Méthodes De Synthèse
The synthesis of N-(2-phenoxyethyl)-4-propoxyaniline can be achieved through several methods, including the reaction of 4-bromoaniline with 2-phenoxyethyl alcohol in the presence of a base, such as potassium carbonate. Another method involves the reaction of 4-nitroaniline with 2-phenoxyethanol, followed by reduction with iron and hydrochloric acid.
Applications De Recherche Scientifique
N-(2-phenoxyethyl)-4-propoxyaniline has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of N-(2-phenoxyethyl)-4-propoxyaniline is in the development of new pharmaceuticals. Several studies have shown that N-(2-phenoxyethyl)-4-propoxyaniline exhibits potent antitumor activity, making it a potential candidate for the development of new cancer drugs. N-(2-phenoxyethyl)-4-propoxyaniline has also been shown to possess antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-(2-phenoxyethyl)-4-propoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-2-13-19-17-10-8-15(9-11-17)18-12-14-20-16-6-4-3-5-7-16/h3-11,18H,2,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIHHEBZKBDEQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxyethyl)-4-propoxyaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7559073.png)
![2-methyl-5-[2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinolin-3-yl]-1,3,4-oxadiazole](/img/structure/B7559083.png)
![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7559096.png)
![3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide](/img/structure/B7559099.png)


![N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide](/img/structure/B7559117.png)
![N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B7559124.png)
![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(4-methylphenyl)methyl]-N-propylacetamide](/img/structure/B7559131.png)




![N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline](/img/structure/B7559168.png)